molecular formula C24H53NO4S B1311965 Tetrahexylammonium hydrogen sulfate CAS No. 32503-34-7

Tetrahexylammonium hydrogen sulfate

Cat. No. B1311965
CAS RN: 32503-34-7
M. Wt: 451.7 g/mol
InChI Key: RULHPTADXJPDSN-UHFFFAOYSA-M
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Description

Tetrahexylammonium hydrogen sulfate is a quaternary ammonium salt . It is mainly used as an electrolyte . It can also be used as a phase-transfer agent to facilitate certain organic reactions in a two-liquid phase system .


Molecular Structure Analysis

The linear formula of Tetrahexylammonium hydrogen sulfate is [CH3(CH2)5]4N(HSO4) . Its molecular weight is 451.75 .


Chemical Reactions Analysis

Tetrahexylammonium hydrogen sulfate can facilitate certain organic reactions in a two-liquid phase system. For example, it can be used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate .


Physical And Chemical Properties Analysis

Tetrahexylammonium hydrogen sulfate appears as white to light yellow powder or crystals . It has a melting point of 98-100°C . It is soluble in methanol .

Scientific Research Applications

1. Electrochemical Behavior in Batteries

Tetrahexylammonium hydrogen sulfate has been studied for its effects on the electrochemical behavior of batteries. It influences hydrogen and oxygen overpotentials and the formation of anodic layers in lead-acid batteries, showcasing its potential in improving battery efficiency and longevity (Rezaei & Taki, 2008).

2. Phase Transfer Catalyst in Chemical Reactions

This compound serves as an effective phase transfer catalyst in various chemical reactions. For instance, it has been used in the transfer hydrogenolysis of aryl bromides, indicating its utility in organic synthesis processes (Bar, Sasson, & Blum, 1982).

3. Catalysis in Organic Synthesis

Tetrahexylammonium hydrogen sulfate acts as a catalyst in the synthesis of complex organic compounds such as dihydro-2-oxopyrroles. Its role in facilitating these reactions highlights its importance in the field of organic chemistry and drug synthesis (Sajadikhah & Hazeri, 2014).

4. Enhancement of Chemical Processes

It has also been used to enhance chemical processes, such as the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, by acting as a solid protic acid and phase-transfer reagent. This demonstrates its versatility in different chemical synthesis procedures (Shaabani, Bazgir, & Arab-Ameri, 2004).

5. Application in Selective Oxidation Reactions

The compound is used in the selective oxidation of sulfides to sulfoxides, showing its potential in specific chemical transformations. This usage underscores its applicability in fine-tuning chemical reactions for desired outcomes (Yang et al., 2009).

6. Promoting Heck-Type Reactions

In combination with other chemicals, tetrahexylammonium hydrogen sulfate facilitates Heck-type reactions, an essential process in organic chemistry. This highlights its role in complex organic reaction mechanisms (Jeffery & Galland, 1994).

Safety And Hazards

Tetrahexylammonium hydrogen sulfate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

hydrogen sulfate;tetrahexylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULHPTADXJPDSN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H53NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00890827
Record name 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahexylammonium hydrogen sulfate

CAS RN

32503-34-7
Record name Tetrahexylammonium hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32503-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahexylammonium hydrogen sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
DE Bradway, R Moseman, R May - Bulletin of Environmental …, 1981 - hero.epa.gov
… Using tetrahexylammonium hydrogen sulfate as the counter ion, DEP was also extracted and derivatized, although recovery of DMP was still very low. …
Number of citations: 38 hero.epa.gov
WA Joern - Journal of analytical toxicology, 1992 - academic.oup.com
… The THA solution (0.015M tetrahexylammonium hydrogen sulfate in 0.20M sodium hydroxide) was prepared by dissolving 5 g tetrahexylammonium hydrogen sulfate in a mixture of 15 …
Number of citations: 37 academic.oup.com
JE Graas, E Watson - Journal of Analytical Toxicology, 1978 - academic.oup.com
… The following was added to a 2-ml urine sample: 50/al of butylbenzoylecgonine internal standard, 200 /al of 0.1 N tetrahexylammonium hydrogen sulfate (THA) solution, 200 ~1 of 1 N …
Number of citations: 21 academic.oup.com
W Schneider, PH Degen - Journal of Chromatography A, 1981 - Elsevier
In humans, diclofenac sodium (Voltaren®), a potent anti-inflammatory agent, is metabolized to a large extent by hydroxylation an conjugation to glucuronides and sulfates. This paper …
Number of citations: 88 www.sciencedirect.com
WA Joern - Journal of analytical toxicology, 1994 - academic.oup.com
… Then 3 mL water, 1 mL 0.015M tetrahexylammonium hydrogen sulfate in 0.2M sodium hydroxide, and 2.5 mL 2.5% iodopropane in methylene chloride were added. This mixture was …
Number of citations: 11 academic.oup.com
MY Croft, EJ Murby, RJ Wells - Analytical Chemistry, 1994 - ACS Publications
… D and 0.25 µg/mL 2,4,5-T in 0.2 M bicarbonate buffer containing 13 mM tetrahexylammonium hydrogen sulfate.6 Extractions using supercritical CO2 at 90 C and 200 bar. c Modifier flow …
Number of citations: 44 pubs.acs.org
T Miyashita, H Saito - Polymer Crystallization, 2022 - hindawi.com
… sulfate (T1), tetraethylammonium hydrogen sulfate (T2), tetrapropylammonium hydrogen sulfate (T3), tetrabutylammonium hydrogen sulfate (T4), tetrahexylammonium hydrogen sulfate (…
Number of citations: 2 www.hindawi.com
R Bar, Y Sasson, J Blum - Journal of Molecular Catalysis, 1982 - Elsevier
… Tetrahexylammonium hydrogen sulfate proved to be the best phase transfer catalyst in this system. Substitution of the Hz0 by D.0 led to the selective transformation of the arrl bromides …
Number of citations: 31 www.sciencedirect.com
B Lu, P Jonsson, S Blomberg - Journal of Chromatography A, 2006 - Elsevier
… Mixtures of acetonitrile-phosphate buffer containing tetrahexylammonium hydrogen sulfate as the ion-pairing reagent were used as the mobile phase. A linear gradient, which …
Number of citations: 7 www.sciencedirect.com
TS Straub - Tetrahedron letters, 1995 - Elsevier
… reaction times of 5 hours to 26 hours) Finally six epoxides were prepared using a biphasic CH2CIffH20 mixture with the phase transfer agent tetrahexylammonium hydrogen sulfate (…
Number of citations: 79 www.sciencedirect.com

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